N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2058320-03-7
VCID: VC2787134
InChI: InChI=1S/C16H21BF3NO3/c1-14(2)15(3,4)24-17(23-14)12-8-7-10(13(22)21(5)6)9-11(12)16(18,19)20/h7-9H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)C(F)(F)F
Molecular Formula: C16H21BF3NO3
Molecular Weight: 343.2 g/mol

N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide

CAS No.: 2058320-03-7

Cat. No.: VC2787134

Molecular Formula: C16H21BF3NO3

Molecular Weight: 343.2 g/mol

* For research use only. Not for human or veterinary use.

N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide - 2058320-03-7

Specification

CAS No. 2058320-03-7
Molecular Formula C16H21BF3NO3
Molecular Weight 343.2 g/mol
IUPAC Name N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C16H21BF3NO3/c1-14(2)15(3,4)24-17(23-14)12-8-7-10(13(22)21(5)6)9-11(12)16(18,19)20/h7-9H,1-6H3
Standard InChI Key HHXJHAJMQNVYAZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)C(F)(F)F

Introduction

Structural Characteristics and Properties

Molecular Structure and Identification

N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide features a benzene ring substituted at the para (4) position with a pinacol boronic ester group, at the meta (3) position with a trifluoromethyl group, and bearing an N,N-dimethylbenzamide functionality. The compound represents a fusion of structural elements seen in related molecules documented in the literature. Structurally related compounds include N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, which lacks the trifluoromethyl group, and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide, which has the trifluoromethyl group at the ortho (2) position rather than the meta position .

The molecular formula of the compound can be deduced as C₁₆H₂₁BF₃NO₃, combining elements from similar structures in the literature. Based on the molecular formulas of related compounds, the estimated molecular weight would be approximately 343.15 g/mol, calculated by combining the structural components of the N,N-dimethylbenzamide group with the pinacol boronic ester and trifluoromethyl substituents .

Predicted Physical and Chemical Properties

Drawing from data on related compounds, several properties can be predicted for N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide:

PropertyPredicted ValueBasis for Prediction
Physical State (20°C)SolidSimilar to related compounds
Hydrogen Bond Donor Count0Based on structure and similar to N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Hydrogen Bond Acceptor Count4-5Combining data from related compounds
Rotatable Bond Count2-3Based on structural analysis and similar compounds
Storage RecommendationCool, dark place under inert gasExtrapolated from handling requirements of similar boronic esters
SensitivityPotentially light and air sensitiveCommon for boronic acid derivatives

Synthetic Approaches and Preparation Methods

Purification and Characterization

Purification of the target compound would typically involve column chromatography on silica gel, potentially using a gradient of hexanes and ethyl acetate as the eluent system. Characterization would utilize standard analytical techniques, including:

  • ¹H NMR spectroscopy, which would show characteristic signals for the pinacol methyl groups (typically around 1.3 ppm), N-methyl groups (around 3.0-3.1 ppm), and the aromatic protons with distinct coupling patterns influenced by the trifluoromethyl group .

  • ¹³C NMR spectroscopy would display characteristic quartet splitting for carbon atoms adjacent to the CF₃ group due to C-F coupling.

  • ¹⁹F NMR would show a single signal for the trifluoromethyl group, typically around -63 ppm.

  • ¹¹B NMR would confirm the presence of the boronic ester functionality.

  • Mass spectrometry would provide molecular weight confirmation and fragmentation patterns.

Applications and Reactivity

Synthetic Utility

N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide would have significant value in organic synthesis as a building block for cross-coupling reactions. The pinacol boronic ester group serves as an activated form of the corresponding boronic acid, making it ideal for Suzuki-Miyaura cross-coupling reactions with aryl halides or pseudohalides . This reactivity would enable the incorporation of the functionalized benzamide unit into more complex molecular architectures.

The presence of the trifluoromethyl group would provide unique electronic properties to the resulting coupled products, which is particularly valuable in medicinal chemistry. Trifluoromethylated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding selectivity to biological targets .

Structure-Property Relationships

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insight into the expected properties of N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide:

CompoundKey Structural DifferenceImpact on Properties
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideLacks CF₃ groupLower molecular weight (275.15 g/mol), different electronic distribution
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamidePrimary amide, CF₃ at ortho positionHigher hydrogen bond donor count (1), different spatial arrangement of functional groups
N-(2-Dimethylaminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideDifferent amide substitution patternDifferent solubility profile and potential for protonation of the dimethylaminoethyl group

Electronic and Steric Effects

The presence of the trifluoromethyl group at the meta position relative to the boronic ester would significantly impact the electronic distribution within the molecule. The strong electron-withdrawing effect of the CF₃ group would reduce the electron density in the aromatic ring, potentially affecting the stability and reactivity of the boronic ester. This electronic effect would likely influence:

  • The Lewis acidity of the boron center, potentially affecting its reactivity in transmetalation processes during cross-coupling reactions.

  • The C-B bond strength and susceptibility to protodeboronation under acidic conditions.

  • The coordination geometry and conformational preferences of the molecule, particularly regarding rotation around the C-C(=O) bond of the amide group.

Analytical Considerations

Spectroscopic Identification

The spectroscopic identification of N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide would rely on characteristic spectral features:

  • IR spectroscopy would show characteristic absorption bands for the C=O stretch of the amide (typically 1630-1650 cm⁻¹), as well as distinctive bands associated with the boronic ester and C-F bonds.

  • The ¹H NMR spectrum would display complex splitting patterns for the aromatic protons due to coupling with fluorine atoms in the trifluoromethyl group.

  • The presence of two N-methyl groups would typically give rise to a single signal in the ¹H NMR spectrum due to free rotation around the C-N bond, although restricted rotation at lower temperatures might lead to signal splitting.

These spectroscopic characteristics would serve as fingerprints for confirming the identity and purity of the compound during synthesis and isolation.

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